molecular formula C20H40N4O3 B12416253 Ethyl Lauroyl Arginate-d23 (hydrochloride)

Ethyl Lauroyl Arginate-d23 (hydrochloride)

Cat. No.: B12416253
M. Wt: 407.7 g/mol
InChI Key: XJTMYVOVQZMMKX-JCOKXHCJSA-N
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Description

Ethyl Lauroyl Arginate-d23 (hydrochloride) is a derivative of lauric acid and arginine, commonly used as a food preservative and antimicrobial agent. It is known for its broad-spectrum antimicrobial activity, high biodegradability, and low toxicity. This compound is often used in its hydrochloride form and is recognized for its effectiveness in inhibiting the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, molds, and yeasts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Lauroyl Arginate-d23 (hydrochloride) can be synthesized in a two-step process involving the reaction of lauric acid chloride with L-arginine and ethanol. In the first step, the carboxyl group of L-arginine is esterified with ethanol in the presence of thionyl chloride as a catalyst, forming ethyl arginate. In the second step, the ethyl arginate is reacted with lauric acid chloride to produce Ethyl Lauroyl Arginate-d23 (hydrochloride) .

Industrial Production Methods

The industrial production of Ethyl Lauroyl Arginate-d23 (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to obtain the desired hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Ethyl Lauroyl Arginate-d23 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antimicrobial properties, while substitution reactions can produce compounds with different functional groups .

Scientific Research Applications

Ethyl Lauroyl Arginate-d23 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl Lauroyl Arginate-d23 (hydrochloride) is primarily due to its cationic surfactant structure. It binds to the phospholipid groups in the cell membrane of microorganisms, causing depolarization of the cell membrane and subsequent cell death. This disruption of the membrane potential leads to structural changes and loss of viability in the microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Lauric Acid: A fatty acid with antimicrobial properties but less effective than Ethyl Lauroyl Arginate-d23 (hydrochloride).

    Arginine: An amino acid with various biological functions but lacks the antimicrobial activity of Ethyl Lauroyl Arginate-d23 (hydrochloride).

    Ethyl Lauroyl Arginate: The non-deuterated form of the compound, which has similar properties but may differ in specific applications.

Uniqueness

Ethyl Lauroyl Arginate-d23 (hydrochloride) is unique due to its combination of lauric acid and arginine, providing both surfactant and antimicrobial properties. Its deuterated form may offer advantages in specific research applications, such as tracing and studying metabolic pathways .

Properties

Molecular Formula

C20H40N4O3

Molecular Weight

407.7 g/mol

IUPAC Name

ethyl 5-(diaminomethylideneamino)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoylamino)pentanoate

InChI

InChI=1S/C20H40N4O3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23)/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,15D2

InChI Key

XJTMYVOVQZMMKX-JCOKXHCJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NC(CCCN=C(N)N)C(=O)OCC

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC

Origin of Product

United States

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